3-(Butylthio)butan-1-amine

Purification Distillation Thermal Stability

3-(Butylthio)butan-1-amine (CAS 1119452-40-2), also named 3-(butylsulfanyl)butan-1-amine, is a sulfur-containing primary amine with the molecular formula C8H19NS and a molecular weight of 161.31 g/mol. It is a member of the thioalkylamine class, characterized by a butylthio ether linkage on a butan-1-amine backbone.

Molecular Formula C8H19NS
Molecular Weight 161.31 g/mol
CAS No. 1119452-40-2
Cat. No. B3082151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Butylthio)butan-1-amine
CAS1119452-40-2
Molecular FormulaC8H19NS
Molecular Weight161.31 g/mol
Structural Identifiers
SMILESCCCCSC(C)CCN
InChIInChI=1S/C8H19NS/c1-3-4-7-10-8(2)5-6-9/h8H,3-7,9H2,1-2H3
InChIKeyMJOKXMNJUVAMMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Butylthio)butan-1-amine: Core Chemical Identity and Baseline Procurement Specifications


3-(Butylthio)butan-1-amine (CAS 1119452-40-2), also named 3-(butylsulfanyl)butan-1-amine, is a sulfur-containing primary amine with the molecular formula C8H19NS and a molecular weight of 161.31 g/mol [1]. It is a member of the thioalkylamine class, characterized by a butylthio ether linkage on a butan-1-amine backbone. Predicted physicochemical properties include a boiling point of 230.96 °C at 760 mmHg, a density of 0.90 g/cm³, and a refractive index (n20D) of 1.48 [2]. The compound is exclusively supplied for research use and is not intended for diagnostic or therapeutic applications [2].

1
Thioalkylamine scaffold with butylthio ether linkage — predicted LogP supports organic-phase partitioning workflows.
2
Predicted boiling point compatible with standard laboratory vacuum distillation for purification.
3
Exclusively supplied for research use; not intended for diagnostic or therapeutic applications.

3-(Butylthio)butan-1-amine: Why Structural Analogs Are Not Drop-In Replacements


Within the C8H19NS molecular formula space, subtle variations in the position and branching of the thioether and amine moieties lead to distinct physicochemical and biological profiles. Direct substitution of 3-(butylthio)butan-1-amine with isomers or chain-length analogs can alter lipophilicity (LogP), boiling point, and molecular recognition events. For instance, the specific 3-butylthio substitution on a butan-1-amine scaffold creates a unique spatial arrangement of the amine and sulfur lone pairs, which dictates its interaction with biological targets and its behavior in separation systems compared to closely related compounds like N-(tert-butylthio)butylamine (CAS 86260-43-7) or [2-(butylthio)ethyl]amine (CAS 3581-01-9) [1]. These differences preclude simple interchangeability in research protocols requiring reproducible outcomes.

Structural analog mismatch
Isomer or chain-length analogs (e.g., N-(tert-butylthio)butylamine) may shift LogP and molecular recognition, affecting assay reproducibility.
Boiling point deviation
~10 °C difference in predicted boiling point alters distillation protocols; direct substitution may compromise purification outcomes.
Mass spectral identity risk
Different molecular weights vs homologous thioalkylamines can lead to misidentification in HRMS if incorrect analog is received.

3-(Butylthio)butan-1-amine: Quantifiable Differentiation Against Close Analogs


Predicted Boiling Point Differentiation: Impact on Purification and Handling Protocols

3-(Butylthio)butan-1-amine exhibits a predicted boiling point of 230.96 °C at 760 mmHg [1]. This value is significantly lower than that predicted for the tert-butyl isomer N-(tert-butylthio)butylamine, which has a calculated boiling point of approximately 240.5 °C (estimation based on structural analogs) [2]. The ~10 °C difference directly influences distillation parameters and thermal handling requirements during synthesis or purification, making 3-(butylthio)butan-1-amine more compatible with standard laboratory vacuum distillation setups.

Boiling Point
Predicted / Class-level
230.96 °C vs ~240.5 °C (tert-butyl isomer)
Supports purification workflow selection
Predicted values; verify experimentally
Purification Distillation Thermal Stability

Chain Length and Branching Effects on Lipophilicity (LogP) and Solubility Profiles

The LogP (octanol-water partition coefficient) for 3-(butylthio)butan-1-amine is predicted to be approximately 2.5 [1]. This contrasts with the shorter-chain analog [2-(butylthio)ethyl]amine (C6H15NS, MW 133.26), which has a predicted LogP of ~1.5 . The increased carbon count and branched thioether in 3-(butylthio)butan-1-amine result in a 1.0 LogP unit increase, corresponding to a 10-fold higher partition into non-polar phases. This difference directly impacts compound behavior in liquid-liquid extractions, reversed-phase chromatography retention times, and passive membrane permeability in cell-based assays.

Lipophilicity (LogP)
Predicted / Class-level
~2.5 (ΔLogP +1.0 vs ethyl analog)
Impacts chromatography condition choice
Predicted; may influence membrane permeability in assays
Lipophilicity LogP Partition Coefficient Solubility

Molecular Weight and Formula Distinction from Homologous Thioalkylamines

3-(Butylthio)butan-1-amine (MW 161.31 g/mol, C8H19NS) can be unequivocally distinguished from its closest homologs by exact mass. For example, [3-(butylthio)propyl]amine (MW 145.27 g/mol, C7H17NS) differs by 16.04 mass units (one CH₂ group) , while [2-(butylthio)ethyl]amine (MW 133.26 g/mol, C6H15NS) differs by 28.05 mass units . In high-resolution mass spectrometry (HRMS), the exact monoisotopic mass of 3-(butylthio)butan-1-amine is 161.12382061 Da, providing a unique mass spectral fingerprint that prevents misidentification in complex sample matrices or when verifying the identity of a received shipment.

Molecular Weight
Predicted / Class-level
MW 161.31 Da, C8H19NS
Enables identity verification in QC
HRMS exact mass: 161.12382061 Da
Molecular Weight Analytical Chemistry Mass Spectrometry

3-(Butylthio)butan-1-amine: Evidence-Backed Research and Industrial Applications


Proteomics and Chemical Probe Synthesis

3-(Butylthio)butan-1-amine is utilized in proteomics research as a specialty building block. Its primary amine functionality allows for facile conjugation to carboxylate-containing biomolecules or solid supports, while the butylthio moiety provides a hydrophobic tag or a site for further chemical modification. This makes it suitable for synthesizing chemical probes for studying protein function or interactions, where its distinct LogP (~2.5) and molecular weight (161.31 Da) offer a specific balance of hydrophobicity and reactivity compared to shorter or unbranched analogs [1].

Chromatographic Ligand Development and Separation Science

Due to its thioalkylamine structure, this compound serves as a precursor for synthesizing affinity chromatography ligands. The sulfur atom can act as a metal-coordinating site or be oxidized to a sulfoxide/sulfone for enhanced polarity tuning. The predicted boiling point of 230.96 °C facilitates purification prior to ligand immobilization, ensuring high purity for reproducible chromatographic performance [2]. Its unique LogP profile differentiates it from homologs, enabling the design of stationary phases with specific selectivity for hydrophobic analytes.

Organic Synthesis Intermediate for Agrochemicals or Pharmaceuticals

Thioalkylamine derivatives, including 3-(butylthio)butan-1-amine, are valuable intermediates in the synthesis of agrochemicals and pharmaceuticals. Their utility stems from the ability to introduce both a primary amine (for amide or urea formation) and a thioether (for oxidation or metal coordination) into complex molecular scaffolds. The compound's specific substitution pattern—a butylthio group on the 3-position of a butan-1-amine chain—provides a unique topological arrangement that can influence the conformation of final products, a feature not available with isomeric or homologous alternatives [3].

Application
Selection Property
Validation Focus
Proteomics probe synthesis
Primary amine conjugation, thioether hydrophobic tag
Reactivity and solubility under conjugation conditions
Ligand immobilization precursor
Thioether for metal coordination or oxidation to sulfoxide/sulfone
Purity prior to immobilization; polarity tuning effect
Agrochemical / pharma intermediate
Unique thioalkylamine topological scaffold
Conformation influence in final products

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